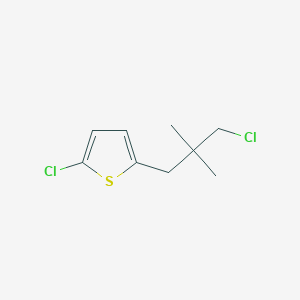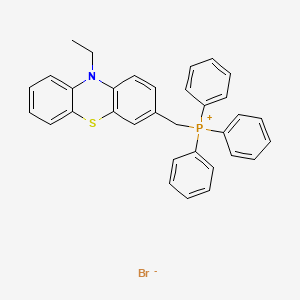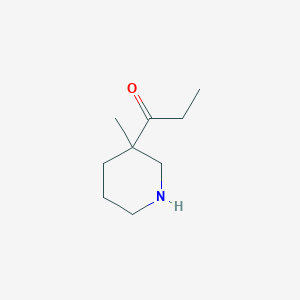
1-(3-Methylpiperidin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylpiperidin-3-yl)propan-1-one is an organic compound with the molecular formula C9H17NO It features a piperidine ring substituted with a methyl group at the 3-position and a propanone group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Methylpiperidin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the alkylation of 3-methylpiperidine with a suitable propanone derivative. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the piperidine and facilitate nucleophilic substitution.
Another method involves the reductive amination of 3-methylpiperidine with a propanone derivative in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylpiperidin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methylpiperidin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 1-(3-Methylpiperidin-3-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity. The piperidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methylpiperidin-3-yl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
1-(3-Methylpiperidin-3-yl)butan-1-one: Contains a butanone group, leading to different chemical properties and reactivity.
3-Methylpiperidine: Lacks the propanone group, making it less reactive in certain chemical reactions.
Uniqueness
1-(3-Methylpiperidin-3-yl)propan-1-one is unique due to its specific combination of a piperidine ring and a propanone group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(3-methylpiperidin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3 |
Clave InChI |
JKZDISJTEMKLIO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1(CCCNC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


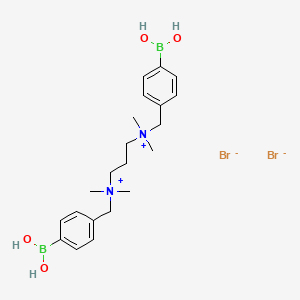
![1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13156866.png)
![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)
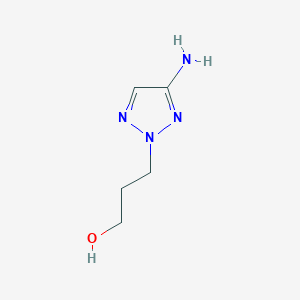
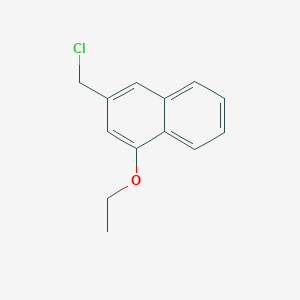

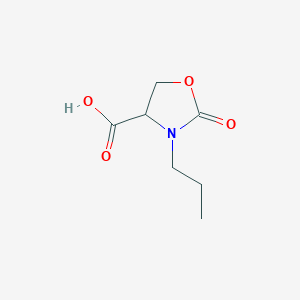
![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)


![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
